molecular formula C8H6ClFO B1585737 2'-Chloro-6'-fluoroacetophenone CAS No. 87327-69-3

2'-Chloro-6'-fluoroacetophenone

Cat. No.: B1585737
CAS No.: 87327-69-3
M. Wt: 172.58 g/mol
InChI Key: DNVGZKIRMBCQEQ-UHFFFAOYSA-N
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Description

2’-Chloro-6’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetophenone, where the hydrogen atoms at the 2’ and 6’ positions of the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-Chloro-6’-fluoroacetophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Another method involves the halogenation of acetophenone derivatives. For example, starting with 2-fluoroacetophenone, chlorination can be carried out using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

Industrial production of 2’-Chloro-6’-fluoroacetophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-6’-fluoroacetophenone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine substituents influence the reactivity and regioselectivity of the benzene ring.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of 2’-Chloro-6’-fluoroacetophenone.

    Nucleophilic Substitution: Products include substituted amines or thioethers.

    Reduction: The major product is 2’-Chloro-6’-fluoro-1-phenylethanol.

Scientific Research Applications

2’-Chloro-6’-fluoroacetophenone is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2’-Chloro-6’-fluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

2’-Chloro-6’-fluoroacetophenone can be compared with other similar compounds such as:

    Acetophenone: The parent compound, which lacks the chlorine and fluorine substituents.

    2’-Chloroacetophenone: Contains only the chlorine substituent.

    2’-Fluoroacetophenone: Contains only the fluorine substituent.

    2’-Chloro-4’-fluoroacetophenone: Contains chlorine and fluorine substituents at different positions.

The presence of both chlorine and fluorine atoms in 2’-Chloro-6’-fluoroacetophenone imparts unique chemical properties, such as altered reactivity and selectivity in chemical reactions, compared to its analogs.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVGZKIRMBCQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378568
Record name 2'-Chloro-6'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87327-69-3
Record name 2'-Chloro-6'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-6'-fluoroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-chloro-6-fluorobenzonitrile (42.3 g, 0.27 mol) is dissolved in anhydrous diethyl ether (170 ml) and methyl magnesium bromide (291 ml of a 2.8 M solution, 0.82 mol) is added. The whole is warmed to reflux (35° C.) overnight (16 hrs.). Then the reaction mixture is quenched in ice-water (380 ml) followed by the addition of concentrated H2SO4 (95 ml). The resultant mixture is heated to 100° C. for 3 hours and stirred overnight at room temperature. Pure product is then extracted from the mixture using chloroform (45.0 g, 95.9%).
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170 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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